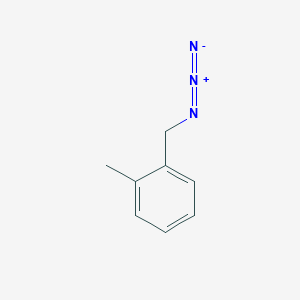

1-(Azidomethyl)-2-methylbenzene

Beschreibung

BenchChem offers high-quality 1-(Azidomethyl)-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azidomethyl)-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(azidomethyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-7-4-2-3-5-8(7)6-10-11-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZXVFYNRLIXRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Application Note: The Strategic Application of 1-(azidomethyl)-2-methylbenzene in Copper-Catalyzed Click Chemistry for Accelerated Drug Discovery

Introduction: The "Magic" of a Methyl Group in a Click Chemistry Staple

In the landscape of modern medicinal chemistry and drug discovery, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of complex molecular architectures from modular building blocks.[1][2][3] This reaction's broad functional group tolerance, high yields, and stereospecificity make it an invaluable tool for generating libraries of potential therapeutic agents.[4] The choice of building blocks is paramount, and 1-(azidomethyl)-2-methylbenzene has emerged as a particularly strategic reagent. The presence of the ortho-methyl group, often referred to as a "magic methyl," can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 1-(azidomethyl)-2-methylbenzene in CuAAC reactions, from mechanistic principles to practical, validated protocols.

The seemingly simple addition of a methyl group can introduce beneficial steric constraints, block metabolic pathways, and enhance binding affinity by promoting favorable conformations.[5] By incorporating the 2-methylbenzyl motif, researchers can systematically explore structure-activity relationships (SAR) and optimize lead compounds for improved efficacy and safety profiles.[6][7]

Physicochemical Properties of 1-(azidomethyl)-2-methylbenzene

A thorough understanding of the reagent's properties is crucial for designing robust experimental protocols.

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| CAS Number | 126799-83-5 |

| Appearance | Liquid |

| Purity (Typical) | ≥97.0% (HPLC) |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, DMSO, tert-butyl methyl ether) |

Data sourced from commercial supplier information.[8][9]

Mechanistic Underpinnings of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is not a concerted cycloaddition but rather a stepwise process that exhibits a remarkable rate acceleration of up to 10⁸ compared to the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[4] The catalytic cycle, which is central to the reaction's success, involves several key steps:

-

Generation of the Active Cu(I) Catalyst: The reaction requires a copper(I) catalyst. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more reliable method is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[4][10][11]

-

Formation of the Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne to form a copper acetylide intermediate.[12] This step is thought to be accelerated in aqueous solutions.[4]

-

Coordination of the Azide: The azide, in this case, 1-(azidomethyl)-2-methylbenzene, then coordinates to the copper acetylide complex.[11]

-

Cyclization and Formation of the Triazole Ring: A six-membered copper metallacycle intermediate is formed, which then undergoes intramolecular cyclization to yield the triazole ring.[4][11]

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazolide intermediate to release the 1,4-disubstituted triazole product and regenerate the active Cu(I) catalyst, allowing the cycle to continue.[11]

The use of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analogue tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is highly recommended. These ligands protect the Cu(I) from oxidation and disproportionation, leading to more reproducible and efficient reactions.[13]

Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

The following protocols are designed to be robust starting points for the use of 1-(azidomethyl)-2-methylbenzene in CuAAC reactions. Optimization may be required depending on the specific alkyne coupling partner.

Protocol 1: General Procedure for Small-Scale Synthesis

This protocol is suitable for typical laboratory-scale synthesis in organic solvents.

Materials:

-

1-(azidomethyl)-2-methylbenzene

-

Terminal alkyne of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris-(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

-

Solvent: A 1:1 mixture of tert-butanol and water is a good starting point. Other solvent systems such as DMF/water or THF/water can also be effective.

-

Reaction vessel (e.g., round-bottom flask or vial) with a magnetic stir bar

Procedure:

-

To a reaction vessel, add the terminal alkyne (1.0 eq).

-

Add 1-(azidomethyl)-2-methylbenzene (1.05 eq).

-

Dissolve the starting materials in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1 M with respect to the alkyne.

-

In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

-

In another vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in water). If using TBTA, it can be pre-complexed with the CuSO₄.

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution (0.1 eq).

-

Add the CuSO₄·5H₂O solution (0.01-0.05 eq). If using a pre-complexed catalyst, add the TBTA/CuSO₄ solution.

-

Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the product can be isolated by extraction or direct purification by flash chromatography.

Table 1: Recommended Reagent Stoichiometry for Protocol 1

| Reagent | Equivalents | Moles (for 1 mmol scale) |

| Terminal Alkyne | 1.0 | 1.0 mmol |

| 1-(azidomethyl)-2-methylbenzene | 1.05 | 1.05 mmol |

| CuSO₄·5H₂O | 0.01 - 0.05 | 0.01 - 0.05 mmol |

| Sodium Ascorbate | 0.1 | 0.1 mmol |

| TBTA (optional) | 0.01 - 0.05 | 0.01 - 0.05 mmol |

Protocol 2: Bioconjugation in Aqueous Media

This protocol is adapted for reactions involving sensitive biomolecules where organic solvents may be detrimental.

Materials:

-

1-(azidomethyl)-2-methylbenzene (or a derivative with enhanced water solubility)

-

Alkyne-modified biomolecule (e.g., protein, oligo)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare a solution of the alkyne-modified biomolecule in the aqueous buffer.

-

Prepare stock solutions of all other reagents in water or a buffer-compatible solvent.

-

To the biomolecule solution, add 1-(azidomethyl)-2-methylbenzene (typically in 4-50 fold excess).[13]

-

Add the THPTA solution (e.g., 25 equivalents relative to the biomolecule).[13]

-

Add the CuSO₄·5H₂O solution (e.g., 25 equivalents).[13]

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 40 equivalents).[13]

-

Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[13]

-

Purify the labeled biomolecule using an appropriate method (e.g., size-exclusion chromatography, dialysis, or precipitation).

Figure 2: General experimental workflow for a small-scale CuAAC reaction.

Troubleshooting and Optimization

While CuAAC is a robust reaction, certain issues may arise. The following table provides guidance on common problems and potential solutions.

Table 2: Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Slow or Incomplete Reaction | - Inactive catalyst (Cu(I) oxidized to Cu(II))- Poor solubility of starting materials- Steric hindrance from bulky substrates | - Use freshly prepared solutions of sodium ascorbate.- Add a stabilizing ligand (TBTA or THPTA).- Try a different solvent system or increase the proportion of the organic co-solvent.- Gently heat the reaction (e.g., to 40-60°C).[14]- Increase the catalyst loading. |

| Formation of Side Products | - Oxidative homocoupling of the alkyne (Glaser coupling) | - Ensure a slight excess of sodium ascorbate is present to maintain a reducing environment.[4]- Degas the solvent prior to use to remove dissolved oxygen. |

| Low Isolated Yield | - Product loss during workup or purification | - Optimize the extraction and purification procedures.- Consider alternative purification methods. |

| Inconsistent Results | - Purity of reagents- Oxygen contamination | - Use high-purity starting materials.- Ensure consistent preparation of stock solutions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Conclusion: A Versatile Tool for Drug Discovery

1-(azidomethyl)-2-methylbenzene is a valuable building block for medicinal chemists utilizing CuAAC reactions. The strategic placement of the ortho-methyl group provides a handle for fine-tuning the properties of lead compounds in the iterative Design-Make-Test-Analyze (DMTA) cycle of drug discovery.[6] The protocols and mechanistic insights provided in this application note offer a solid foundation for the successful implementation of this reagent in the synthesis of novel molecular entities with therapeutic potential. The reliability and efficiency of the CuAAC reaction, coupled with the strategic design of building blocks like 1-(azidomethyl)-2-methylbenzene, will continue to accelerate the discovery and development of new medicines.[15][16]

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

-

Mondal, B., & van der Vlugt, J. I. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. [Link]

-

CuAAC click triazole synthesis - laboratory experiment. YouTube. (2022, January 10). [Link]

-

van der Born, D., de Waal, B. F. M., & Brunsveld, L. (2020). Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. NIH. [Link]

-

Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

-

Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. [Link]

-

Martin, S. (2021). Click chemstry: Why does it sometimes work and other times it doesn't? ResearchGate. [Link]

-

Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

-

Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC. [Link]

-

Varaprada, D., Sonia, D., Begum, F., Dharani, M., & Priaynaka, K. B. (2025). An Insight Into Click Chemistry. ResearchGate. [Link]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

-

Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Mechanism of the Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. Journal of the American Chemical Society. [Link]

-

Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews. [Link]

-

A Recent Concept of Importance: Click Chemistry. Preprints.org. [Link]

-

Kumar, R., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

Sources

- 1. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small Molecule Drug Discovery in the Modern Era: From Target to Market (Part II) - AiFChem [aifchem.com]

- 7. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

1-(Azidomethyl)-2-methylbenzene as a building block in medicinal chemistry.

Executive Summary

1-(Azidomethyl)-2-methylbenzene (CAS: 89943-80-6), commonly referred to as 2-methylbenzyl azide , is a critical building block for the synthesis of 1,4-disubstituted 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

While benzyl azides are ubiquitous in "click" chemistry, this specific ortho-methylated congener offers unique advantages in medicinal chemistry:

-

Conformational Restriction: The ortho-methyl group restricts the rotation of the phenyl ring relative to the triazole core, potentially locking the molecule in a bioactive conformation (atropisomerism potential).

-

Solubility Profile: The lipophilic methyl group modulates the logP of the final fragment, improving membrane permeability compared to unsubstituted benzyl analogs.

This guide provides validated protocols for its safe handling, in situ generation, and application in high-throughput library synthesis.

Safety & Handling: The "Rule of Six"

CRITICAL WARNING: Organic azides are potentially explosive.[1]

The C/N Ratio Assessment

The safety of organic azides is often estimated using the "Rule of Six" (

-

Number of Carbons (

): 8 -

Number of Nitrogens (

): 3 -

Ratio:

[2]

Status: HAZARDOUS. The ratio is below the safe threshold of 3.0.

-

Implication: This compound possesses significant stored energy. While benzyl azides are generally more stable than alkyl azides, isolation of the neat liquid should be avoided whenever possible.

-

Mandatory Control: Handle as a solution (e.g., 0.5 M in TBME or DMF). Do not distill. Store in the dark at -20°C.

Medicinal Chemistry Insight: The Ortho-Effect

In drug design, the 2-methyl substituent is not merely a lipophilic handle; it serves as a steric gatekeeper .

-

Triazole Formation: The ortho-methyl group does not significantly hinder the CuAAC reaction rate due to the linear nature of the azide group.

-

Target Binding: Once the triazole is formed, the methyl group clashes with the triazole C5-proton or the N3 lone pair, forcing the phenyl ring out of coplanarity. This "twist" can be exploited to fill hydrophobic pockets in enzymes (e.g., kinases) that require non-planar inhibitors.

Experimental Protocols

Protocol A: One-Pot In Situ Generation & Click Reaction

Rationale: To mitigate the explosion risk of isolating the neat azide, this protocol generates 1-(Azidomethyl)-2-methylbenzene from the bromide precursor and immediately engages it in the click reaction.

Reagents:

-

2-Methylbenzyl bromide (1.0 equiv)

-

Sodium Azide (

) (1.2 equiv)[3] -

Terminal Alkyne (1.0 equiv)

-

Sodium Ascorbate (0.1 equiv)

- (0.05 equiv)

-

Solvent: DMSO/Water (4:1 v/v)[2]

Step-by-Step Workflow:

-

Azidation (Step 1):

-

Dissolve 2-methylbenzyl bromide (1.0 mmol) in DMSO (2 mL).

-

Add a solution of

(1.2 mmol, 78 mg) in water (0.5 mL). -

CAUTION: Ensure the reaction vessel is vented (though no gas is evolved in this step, pressure relief is good practice).

-

Stir at Room Temperature (RT) for 2 hours. Checkpoint: TLC (Hexane/EtOAc) should show consumption of bromide.

-

-

Cycloaddition (Step 2):

-

Do not isolate. To the same reaction vessel, add the Terminal Alkyne (1.0 mmol).

-

Add Sodium Ascorbate (20 mg, 0.1 mmol) dissolved in 100

L water. -

Add

solution (12.5 mg, 0.05 mmol) in 100 -

The reaction mixture typically turns bright yellow/orange (active Cu(I) species).

-

Stir at RT for 4–12 hours.

-

-

Workup & Copper Removal:

-

Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL).

-

Copper Scavenging (Crucial for Bioassays): Wash the organic layer with 10% aqueous ammonium chloride (

) or EDTA solution to chelate residual copper. -

Dry over

, filter, and concentrate. -

Purify via silica gel chromatography.

-

Protocol B: Staudinger Reduction (Amine Synthesis)

Rationale: Converting the azide to a primary amine for amide coupling.

-

Dissolve 1-(Azidomethyl)-2-methylbenzene (1.0 equiv) in THF/Water (10:1).

-

Add Triphenylphosphine (

) (1.5 equiv). -

Stir at RT for 12 hours. (Evolution of

gas will be observed). -

Acidify with 1M HCl to pH 2. Wash with DCM (removes

). -

Basify aqueous layer (pH 10) and extract with EtOAc to isolate (2-methylphenyl)methanamine.

Visualized Workflows

Diagram 1: The "Safety-First" Synthesis Pipeline

This flowchart illustrates the decision logic for handling this energetic building block, prioritizing the in situ pathway.

Caption: One-pot generation avoids the isolation of the potentially explosive neat azide.

Diagram 2: Mechanistic Role of the Ortho-Methyl Group

Visualizing how the steric bulk influences the final drug-like conformation.

Caption: The ortho-methyl group acts as a conformational lock in the final triazole scaffold.

Quantitative Data: Reaction Scope

The following table summarizes typical yields using Protocol A (One-Pot) with various alkynes, demonstrating the robustness of 2-methylbenzyl azide.

| Alkyne Substrate | Electronic Nature | Product (Triazole) | Typical Yield (%) | Notes |

| Phenylacetylene | Aromatic (Neutral) | 1-(2-methylbenzyl)-4-phenyl-1H-1,2,3-triazole | 92% | Standard benchmark.[2] |

| Propargyl Alcohol | Aliphatic (Polar) | (1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)methanol | 88% | Water soluble.[2] |

| Ethyl Propiolate | Electron Deficient | Ethyl 1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxylate | 85% | Fast reaction rate.[2] |

| 1-Octyne | Aliphatic (Lipophilic) | 1-(2-methylbenzyl)-4-hexyl-1H-1,2,3-triazole | 79% | Requires higher DMSO ratio.[2] |

References

-

Smolecule. 1-Azido-2-methylbenzene Properties and Applications. Retrieved from

-

Sigma-Aldrich. 1-(Azidomethyl)-2-methylbenzene Solution Safety Data Sheet. Retrieved from

-

Beilstein Journals. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene. (2025).[4] Retrieved from

-

Organic Chemistry Portal. Synthesis of Benzyl Azides and CuAAC Protocols. Retrieved from

-

BroadPharm. Protocol for Azide-Alkyne Click Chemistry. Retrieved from

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Retrieved from

Sources

- 1. rsc.org [rsc.org]

- 2. Benzene, 1-ethyl-2-methyl- (CAS 611-14-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 4. beilstein-archives.org [beilstein-archives.org]

The Role of 1-(Azidomethyl)-2-methylbenzene in Advanced Polymer Functionalization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern polymer chemistry and materials science, the ability to precisely functionalize macromolecules is paramount for the development of advanced materials with tailored properties. Among the arsenal of chemical tools available, "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has emerged as a robust and highly efficient method for polymer modification.[1][2] This guide provides an in-depth exploration of a key reagent in this field: 1-(azidomethyl)-2-methylbenzene.

This document serves as a comprehensive technical resource, offering not only a theoretical framework but also detailed, field-proven protocols for the synthesis, application, and characterization of polymers functionalized with this versatile azide. The insights provided herein are curated to empower researchers in polymer science and drug development to leverage the unique attributes of 1-(azidomethyl)-2-methylbenzene for their specific applications.

Understanding 1-(Azidomethyl)-2-methylbenzene: A Key Building Block

1-(Azidomethyl)-2-methylbenzene, also known as 2-methylbenzyl azide, is an organic azide that serves as a valuable building block for introducing the azido functional group onto molecular scaffolds. Its structure, featuring a benzyl azide core with a methyl group in the ortho position, offers a unique combination of reactivity and steric influence that can be harnessed in polymer synthesis.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| CAS Number | 126799-83-5 |

| Appearance | Colorless liquid |

| Primary Application | Click Chemistry Reagent |

The presence of the azido group (-N₃) makes it an ideal partner for alkyne-functionalized molecules in CuAAC reactions, forming a stable triazole linkage.[2] The ortho-methyl group can influence the electronic properties and conformation of the benzyl azide, which may have subtle effects on reaction kinetics compared to unsubstituted benzyl azide.

Synthesis of 1-(Azidomethyl)-2-methylbenzene: A Detailed Protocol

The synthesis of 1-(azidomethyl)-2-methylbenzene is typically achieved through a straightforward nucleophilic substitution reaction. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Safety Precaution: Organic azides are potentially explosive and should be handled with care. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials:

-

2-Methylbenzyl bromide

-

Sodium azide (NaN₃)

-

Acetone

-

Water

-

Dichloromethane (DCM) or Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzyl bromide (1.0 equivalent) in a mixture of acetone and water (typically a 4:1 to 5:1 ratio by volume).

-

Addition of Sodium Azide: To this stirring solution, add sodium azide (NaN₃) (1.5 equivalents) in one portion at room temperature.

-

Reaction: Stir the reaction mixture vigorously at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, remove the acetone using a rotary evaporator.

-

Add water to the remaining aqueous residue and extract the product with dichloromethane or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-(azidomethyl)-2-methylbenzene.

-

For higher purity, the product can be purified by flash column chromatography on silica gel.

-

Characterization: The identity and purity of the synthesized 1-(azidomethyl)-2-methylbenzene should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR.

Expected Spectroscopic Data:

| Technique | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons (-CH₂N₃), and the methyl protons (-CH₃). |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the methyl carbon. |

| FTIR | A strong, characteristic absorption band for the azide group (N₃ stretch) typically appears around 2100 cm⁻¹.[3] |

Application in Polymer Functionalization via CuAAC

The primary application of 1-(azidomethyl)-2-methylbenzene in polymer science is the functionalization of alkyne-terminated or alkyne-containing polymers via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for creating well-defined polymer architectures.[1][2]

Caption: General workflow for polymer functionalization using CuAAC.

Causality Behind Experimental Choices

The choice of reagents and conditions for a CuAAC reaction is critical for achieving high conversion and purity of the final functionalized polymer.

-

Copper Source and Reducing Agent: A common and convenient method for generating the active Cu(I) catalyst in situ is the use of copper(II) sulfate (CuSO₄) in combination with a reducing agent, typically sodium ascorbate.[1] This avoids the need to handle potentially unstable Cu(I) salts.

-

Ligand: The use of a copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to enhance the reaction rate and prevent the disproportionation of the Cu(I) catalyst.[4]

-

Solvent: The choice of solvent depends on the solubility of both the polymer and the azide. A variety of solvents can be used, including water, THF, DMF, and mixtures thereof. For bioconjugation applications, aqueous buffers are preferred.[1]

-

Stoichiometry: A slight excess of the azide and catalyst components relative to the alkyne groups on the polymer is often used to drive the reaction to completion.

Detailed Protocol: Functionalization of Alkyne-Terminated Poly(ethylene glycol) (PEG)

This protocol describes the functionalization of an alkyne-terminated poly(ethylene glycol) (PEG-alkyne) with 1-(azidomethyl)-2-methylbenzene.

Materials:

-

Alkyne-terminated PEG (PEG-alkyne)

-

1-(Azidomethyl)-2-methylbenzene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional)

-

Degassed deionized water or an appropriate organic solvent (e.g., THF/water mixture)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Protocol:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of PEG-alkyne in the chosen solvent.

-

Prepare a stock solution of 1-(azidomethyl)-2-methylbenzene in the same solvent.

-

Prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in degassed deionized water. If using a ligand, prepare a stock solution of THPTA.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the PEG-alkyne in the solvent.

-

Add 1-(azidomethyl)-2-methylbenzene (typically 1.5-2.0 equivalents per alkyne group).

-

If using a ligand, add the THPTA solution (typically in a 1:5 molar ratio with CuSO₄).

-

Add the CuSO₄ solution (typically 0.1-0.5 equivalents per alkyne group).

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1.0-2.0 equivalents per CuSO₄).

-

Ensure the reaction mixture is homogenous by gentle stirring or vortexing.

-

-

Reaction:

-

Allow the reaction to proceed at room temperature for 12-24 hours. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

-

-

Purification:

-

After the reaction, purify the functionalized polymer by dialysis against deionized water for 2-3 days to remove unreacted small molecules and the copper catalyst.

-

Freeze-dry the dialyzed solution to obtain the purified functionalized polymer as a powder.

-

Caption: Step-by-step experimental workflow for polymer functionalization.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization of the polymer. A combination of spectroscopic and chromatographic techniques is typically employed.

Comparative Characterization Data:

| Technique | Pre-functionalization (PEG-Alkyne) | Post-functionalization (PEG-Triazole-Benzyl) | Rationale for Change |

| ¹H NMR | Characteristic peaks for PEG backbone and alkyne end-group. | Disappearance of alkyne proton signal, appearance of new signals for the triazole proton and the aromatic/methyl protons of the benzyl group. | Confirms the consumption of the alkyne and the successful conjugation of the azide. |

| FTIR | Alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2100 cm⁻¹). | Disappearance of alkyne peaks. Appearance of a new peak for the triazole ring. The strong azide peak from the reactant at ~2100 cm⁻¹ should be absent.[3] | Confirms the conversion of the alkyne and azide into the triazole linkage. |

| GPC/SEC | Single, relatively narrow peak. | A single peak with a slight shift to a higher molecular weight, and a narrow polydispersity index (PDI). | Indicates a successful and uniform functionalization without significant side reactions or polymer degradation. |

Applications in Drug Development and Advanced Materials

The ability to precisely attach molecules like 1-(azidomethyl)-2-methylbenzene to polymers opens up a vast array of applications, particularly in the field of drug delivery and the creation of advanced functional materials.

Polymer-Drug Conjugates

By attaching a therapeutic agent to the benzyl group of 1-(azidomethyl)-2-methylbenzene prior to the click reaction, or by modifying the functionalized polymer, sophisticated polymer-drug conjugates can be designed.[5] This approach can improve the solubility, stability, and pharmacokinetic profile of a drug, and enable targeted delivery to specific tissues or cells.[6]

Synthesis of Block Copolymers

1-(Azidomethyl)-2-methylbenzene can be used to functionalize one polymer block, which can then be "clicked" to another polymer block containing an alkyne group. This method allows for the efficient synthesis of well-defined block copolymers with diverse architectures and properties, which are useful in applications ranging from nanomedicine to thermoplastic elastomers.[7][8]

Conclusion

1-(Azidomethyl)-2-methylbenzene is a versatile and valuable reagent for the functionalization of polymers via CuAAC click chemistry. Its straightforward synthesis and high reactivity make it an attractive choice for researchers in both academic and industrial settings. The detailed protocols and characterization guidelines provided in this document are intended to facilitate the successful application of this compound in the development of next-generation polymers for a wide range of applications, from advanced drug delivery systems to novel materials with precisely engineered properties. The principles and methodologies described herein provide a solid foundation for innovation in the ever-evolving field of polymer science.

References

- BenchChem. (2025).

- Organic Syntheses Procedure.

- Presolski, S. J., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.

- Krasinski, A., Fokin, V. V., & Sharpless, K. B. (2019).

- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs.

- Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- ResearchGate. (n.d.).

- BenchChem. (2025). Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- RSC Publishing. (2016).

- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.

- baseclick. (n.d.). Protocols.

- ResearchGate. (n.d.).

- Torchilin, V. P. (2009). Polymeric conjugates for drug delivery. Pharmaceutical research, 26(3), 604–624.

- Feng, H., Lu, X., Wang, W., Kang, N. G., & Mays, J. W. (2017).

- Pericas, M. A., et al. (2015). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 20(11), 20635–20667.

- Schacher, F. H. (2022).

- Mika, L. T., et al. (2019). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Beilstein Journal of Organic Chemistry, 15, 2548–2558.

- Taylor & Francis. (n.d.).

- Odian, G. (2023). Advances and Applications of Block Copolymers. Polymers, 15(13), 2936.

- Organic Process Research & Development. (2009). Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)

- CentAUR. (n.d.).

- Frontiers in Chemistry. (n.d.).

- UI Scholars Hub. (n.d.).

- Publications. (n.d.). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics.

- Kamaly, N., Yameen, B., Wu, J., & Farokhzad, O. C. (2016). Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. Chemical reviews, 116(4), 2602–2663.

- ResearchGate. (2017).

- Al-Majidi, S. M., et al. (2022). Synthesis, Experimental and Theoretical Study of Azidochromones. Molecules, 27(8), 2587.

- Journal of Polymer Science Part A. (1984). Structural characterization of polybenzyls by high field 13C-NMR spectroscopy.

Sources

- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axispharm.com [axispharm.com]

- 5. Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Block Copolymers: Synthesis, Self-Assembly, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthetic route development for derivatives of 1-(azidomethyl)-2-methylbenzene

Abstract & Strategic Overview

1-(Azidomethyl)-2-methylbenzene (also known as 2-methylbenzyl azide) represents a critical "spring-loaded" scaffold in medicinal chemistry and bioconjugation. The ortho-methyl group provides unique steric bulk that can restrict conformational rotation in drug candidates, potentially enhancing binding selectivity compared to unsubstituted benzyl azides.

However, this scaffold presents a specific safety paradox: while the azide functionality enables high-fidelity "Click" chemistry, the molecule's Carbon-to-Nitrogen (

-

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Accessing 1,4-disubstituted 1,2,3-triazoles.

-

RuAAC (Ruthenium-Catalyzed Cycloaddition): Accessing complementary 1,5-disubstituted 1,2,3-triazoles.[1][2][3][4]

-

Staudinger Reduction: Controlled access to 2-methylbenzylamine derivatives.

Critical Safety Directive: The C/N Ratio Paradox

Before initiating any synthesis, researchers must validate safety parameters.[5] Organic azides are potentially explosive.[5][6][7][8][9] The stability is empirically estimated using the Smith Open-Chain Nitrogen Compound Rule (Equation 1):

Where

Analysis of 1-(azidomethyl)-2-methylbenzene (

-

Ratio:

VERDICT: UNSTABLE / BORDERLINE.

This compound violates the standard safety rule (

Mandatory Handling Protocols[10]

-

Solution Storage: Never isolate this azide as a solvent-free neat liquid.[8] Store as a

M solution in tert-butyl methyl ether (TBME) or Toluene. -

Temperature: Store solutions at 2–8°C.

-

Solvent Exclusion: NEVER use halogenated solvents (DCM, CHCl

) during the synthesis of the azide precursor using sodium azide. This prevents the formation of di- and tri-azidomethane, which are violently explosive. -

Light Protection: Azides are photosensitive; use amber glassware or foil wrapping.

Precursor Synthesis: In Situ Generation

Rationale: Due to the stability issues described above, it is best to generate the azide in situ or immediately prior to use.

Reaction: 2-Methylbenzyl bromide + NaN

Protocol:

-

Dissolve 2-methylbenzyl bromide (1.0 equiv) in DMSO (0.5 M concentration). Note: DMSO accelerates nucleophilic substitution.

-

Add Sodium Azide (1.2 equiv) slowly at room temperature.

-

Stir for 4 hours at ambient temperature.

-

Workup: Dilute with water and extract into TBME. Wash organic layer

with water to remove DMSO and excess NaN -

Quantification: Dry over MgSO

. Do not rotary evaporate to dryness. Determine concentration via NMR using an internal standard (e.g., mesitylene) or gravimetric analysis of a small aliquot.

Route 1: CuAAC (1,4-Regioselective Ligation)

This is the "Gold Standard" for generating bioisosteres. The reaction is strictly regioselective for the 1,4-isomer.

Mechanistic Insight

The reaction proceeds via a stepwise cycle involving a copper(I) acetylide intermediate.[10] The use of a stabilizing ligand (THPTA or TBTA) is not optional; it protects the Cu(I) oxidation state from atmospheric oxygen, preventing the formation of inert Cu(II) and reactive oxygen species (ROS) that degrade biomolecules.

Visualization: Reaction Scope

Figure 1: Orthogonal synthetic pathways available for the 2-methylbenzyl azide scaffold.

Detailed Protocol (CuAAC)

Reagents:

-

Azide: 1-(azidomethyl)-2-methylbenzene (1.0 equiv).

-

Alkyne: Terminal alkyne of choice (1.1 equiv).

-

Catalyst Source: CuSO

5H -

Reductant: Sodium Ascorbate (10 mol%).

-

Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%).

-

Solvent: t-BuOH : Water (1:1).

Step-by-Step:

-

Ligand Complexation: In a small vial, premix the CuSO

and THPTA in water. The solution should be clear blue. Why? This pre-forms the active catalytic complex. -

Main Mix: In the reaction vessel, dissolve the Azide and Alkyne in t-BuOH.

-

Combination: Add the Cu-Ligand complex to the reaction vessel.

-

Activation: Add the Sodium Ascorbate (dissolved in water) dropwise.

-

Observation: The blue color should fade to colorless or pale yellow. If it turns brown/orange, oxygen has entered (oxidized ascorbate); purge with Argon immediately.

-

-

Incubation: Stir at room temperature for 2–12 hours. Monitor by TLC or LC-MS.

-

Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc. To remove copper traces, wash the organic layer with 10% EDTA solution (chelates Cu ions).

Route 2: RuAAC (1,5-Regioselective Ligation)

While CuAAC yields the 1,4-isomer, the Ruthenium-catalyzed variant (RuAAC) provides the 1,5-isomer.[1] This is crucial for Structure-Activity Relationship (SAR) studies, as the spatial orientation of the substituents is significantly different.

Mechanism

Unlike CuAAC, RuAAC involves an oxidative coupling of the azide and alkyne to form a ruthenacycle, followed by reductive elimination.[1][2][3] It tolerates internal alkynes , which CuAAC does not.[1][4][11]

Detailed Protocol (RuAAC)

Reagents:

-

Catalyst:

(Pentamethylcyclopentadienyl bis(triphenylphosphine) ruthenium(II) chloride) (2–5 mol%). -

Solvent: Dioxane or Toluene (Anhydrous).

-

Atmosphere: Argon/Nitrogen (Strictly inert).

Step-by-Step:

-

Preparation: Flame-dry a reaction vial and purge with Argon.

-

Loading: Add the Azide (1.0 equiv), Alkyne (1.1 equiv), and Ru-Catalyst to the vial.

-

Solvation: Add anhydrous dioxane via syringe.

-

Reaction: Heat to 60°C for 12 hours.

-

Note: While some catalysts work at RT, the steric bulk of the o-methyl group on the benzyl ring often requires thermal energy to drive the formation of the sterically crowded 1,5-isomer.

-

-

Purification: Evaporate solvent. Purify via silica gel flash chromatography.

Route 3: Staudinger Reduction

This route converts the azide into a primary amine.[12] This is useful if the azide was used as a protecting group or a "masked" amine during previous synthetic steps.

Visualization: Mechanism

Figure 2: Staudinger reduction workflow.

Protocol:

-

Dissolve 1-(azidomethyl)-2-methylbenzene in THF (0.1 M).

-

Add Triphenylphosphine (

, 1.1 equiv). -

Gas Evolution: Stir at RT. Nitrogen gas evolution indicates the formation of the iminophosphorane.[13]

-

Hydrolysis: After 2 hours, add water (10% v/v) and heat to 50°C for 1 hour to hydrolyze the aza-ylide.

-

Workup: Acidify with 1M HCl (extracts amine into water). Wash organic layer with ether (removes

). Basify aqueous layer with NaOH and extract the pure amine into DCM.

Analytical Characterization Data

When validating these derivatives, use the following spectroscopic markers:

| Feature | Azide (Starting Material) | 1,2,3-Triazole (Product) | Amine (Product) |

| IR Spectroscopy | Strong peak at ~2100 cm⁻¹ (Diagnostic) | Peak at 2100 cm⁻¹ disappears | N-H stretch ~3300 cm⁻¹ |

| ¹H NMR (Benzylic) | |||

| ¹H NMR (Triazole) | N/A | N/A |

Troubleshooting Tip: If the IR peak at 2100 cm⁻¹ persists, the reaction is incomplete. For CuAAC, add more Ascorbate (re-activate catalyst).[14] For RuAAC, increase temperature.[11]

References

-

University of Victoria (UVIC). Safe Handling of Azides and the Rule of Six. [Link]

-

Stanford University. Information on Azide Compounds: Storage and Stability. [Link]

-

Organic Chemistry Portal. Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). [Link]

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Protocol. [Link]

-

Organic Chemistry Portal. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Scope and Mechanism. [Link]

Sources

- 1. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chesci.com [chesci.com]

- 5. safety.pitt.edu [safety.pitt.edu]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. uvic.ca [uvic.ca]

- 8. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. research.chalmers.se [research.chalmers.se]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Click Chemistry [organic-chemistry.org]

Application Note: Industrial Scale-Up of 1-(Azidomethyl)-2-methylbenzene via Continuous Flow Chemistry

This Application Note is written from the perspective of a Senior Application Scientist. It focuses on the Continuous Flow Manufacturing (CFM) approach, which is the industry standard for scaling energetic chemistries like organic azides to ensure process safety and thermal control.

Executive Summary & Strategic Analysis

The scale-up of organic azides, such as 1-(azidomethyl)-2-methylbenzene (2-methylbenzyl azide), presents a dichotomy in process chemistry: the moiety is highly versatile for "click" chemistry and nitrogen installation, yet inherently hazardous due to its energetic nature.

Core Safety Directive: Traditional batch scale-up of organic azides is strongly discouraged in industrial settings due to the accumulation of large inventories of potentially explosive intermediates and the risks associated with headspace accumulation of hydrazoic acid (HN

Operational Solution: This protocol utilizes Continuous Flow Chemistry .[1][2] By restricting the active reaction volume to a small-diameter reactor channel, we achieve:

-

Thermal Control: Superior surface-to-volume ratio prevents thermal runaway.

-

Inventory Reduction: Only grams of active azide exist at any moment, despite kilogram-per-day throughput.

-

Process Intensification: High-temperature/high-pressure windows allow reaction times to drop from hours (batch) to minutes (flow).

Safety Assessment & Chemical Compatibility

Before initiating synthesis, the following safety parameters must be validated.

The "Rule of Six" Validation

The stability of organic azides is empirically estimated using the Carbon-to-Nitrogen (C/N) ratio.

-

Formula:

[3] -

Compound: 1-(azidomethyl)-2-methylbenzene (

) -

Calculation: 9 Carbons / 3 Nitrogens = 3.0

-

Status: Borderline Stable. The compound adheres to the minimum safety threshold but requires strict thermal regulation. It must be treated as an energetic material.

Critical Incompatibilities

-

Halogenated Solvents (DCM, CHCl

): STRICTLY PROHIBITED.[4][5] Reaction with sodium azide forms di- and triazidomethane, which are extremely unstable explosives.[5] -

Acids: Contact releases hydrazoic acid (HN

), a potent volatile toxin and explosive.[4] -

Heavy Metals (Cu, Pb): Formation of heavy metal azides (primary explosives) in plumbing. Use Hastelloy, PTFE, or PFA reactors only.

Detailed Experimental Protocol (Continuous Flow)

Reagents and Feed Preparation

-

Substrate (Feed A): 2-Methylbenzyl chloride (1.0 equiv). Dissolved in DMSO (0.5 M).

-

Reagent (Feed B): Sodium Azide (1.2 equiv).[2] Dissolved in Water/DMSO (3:1 v/v) to ensure solubility and suppress HN

volatility. -

Quench Solution: Water or dilute NaOH.

Reactor Configuration

-

Pumps: Dual piston pumps (acid-resistant seals).

-

Mixer: T-mixer or Static Mixer (PEEK or PTFE).

-

Reactor Coil: PFA tubing (10 mL internal volume) or Hastelloy microreactor plate.

-

Thermostat: Oil bath or Peltier module set to 80 °C.

-

Back Pressure Regulator (BPR): Set to 75 psi (5 bar) to prevent solvent boiling and ensure single-phase flow.

Step-by-Step Execution

-

System Priming: Flush the entire reactor loop with pure DMSO to remove air bubbles and establish stable pressure.

-

Flow Rate Calculation: For a residence time (

) of 10 minutes in a 10 mL reactor:-

Total Flow Rate =

mL/min. -

Pump A (Substrate) = 0.5 mL/min.

-

Pump B (Azide) = 0.5 mL/min.

-

-

Reaction Initiation: Start pumps simultaneously. Monitor the BPR for pressure spikes (indicative of precipitation).

-

Steady State: Allow 2-3 reactor volumes to pass (20-30 mins) before collecting product.

-

Inline Workup: The reactor effluent is directed immediately into a phase separator or a subsequent flow reactor for the "click" step. Do not isolate and store bulk quantities of the pure azide.

Data Table: Process Parameters

| Parameter | Batch Process (Not Recommended) | Continuous Flow (Recommended) |

| Reaction Temperature | 25 - 40 °C (limited by safety) | 80 - 100 °C |

| Reaction Time | 4 - 12 Hours | 5 - 15 Minutes |

| Active Inventory | Full Batch Volume (High Risk) | < 15 mL (Low Risk) |

| Headspace HN | Accumulates | Negligible (Closed System) |

| Yield | 85-90% | 95-98% |

Visualization of Workflows

Diagram: Continuous Flow Reactor Setup

This diagram illustrates the safe engineering controls required for azide synthesis.

Caption: Schematic of a continuous flow system for azide synthesis, emphasizing containment and inline separation.

Diagram: Safety Decision Logic

This logic gate ensures that the synthesis is only attempted if specific stability criteria are met.

Caption: Decision tree for evaluating the safety of organic azide synthesis parameters prior to scale-up.

References

-

Safe Scale-up of Azide Chemistry

- Title: Scale-up of Azide Chemistry: A Case Study

- Source: Organic Process Research & Development (ACS Public

-

URL:[Link]

-

Continuous Flow Synthesis of Organic Azides

-

Azide Safety Guidelines

-

Thermal Stability Data

Sources

- 1. amarequip.com [amarequip.com]

- 2. researchgate.net [researchgate.net]

- 3. safety.fsu.edu [safety.fsu.edu]

- 4. safety.pitt.edu [safety.pitt.edu]

- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 6. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. innosyn.com [innosyn.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimization of Triazole-Linked Imaging Probes using 1-(Azidomethyl)-2-methylbenzene

This Application Note is designed for researchers in radiopharmaceutical chemistry and drug discovery. It details the strategic use of 1-(azidomethyl)-2-methylbenzene (also known as o-methylbenzyl azide) as a robust, sterically tuned building block for synthesizing triazole-linked imaging agents via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Executive Summary

In the development of PET (Positron Emission Tomography) and SPECT tracers, the stability and lipophilicity of the linker moiety are critical for in vivo pharmacokinetics. 1-(Azidomethyl)-2-methylbenzene serves as a specialized "Click Chemistry" reagent. Unlike the generic benzyl azide, the ortho-methyl group in this derivative provides steric protection to the resulting triazole linkage and the benzylic position, potentially enhancing metabolic stability against enzymatic oxidation while modulating the overall lipophilicity (logP) of the imaging probe.

This guide provides a validated protocol for synthesizing this azide and utilizing it in CuAAC reactions to conjugate radiometal chelators (e.g., DOTA-alkyne) or

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-(Azidomethyl)-2-methylbenzene |

| Common Name | o-Methylbenzyl azide |

| CAS Number | 126799-83-5 |

| Molecular Formula | C |

| Molecular Weight | 147.18 g/mol |

| Physical State | Colorless to pale yellow oil |

| Safety Classification | Warning: Organic Azide. Potentially explosive if concentrated or heated. |

| Key Application | Bioorthogonal Ligation (CuAAC), Fragment-Based Drug Design (FBDD) |

Strategic Rationale: The "Ortho-Effect" in Imaging

When designing a radiotracer, the linker connecting the targeting vector (e.g., peptide, small molecule) to the reporter (fluorophore or radionuclide) must be inert.

-

Metabolic Stability: The benzylic position is a common site for Cytochrome P450-mediated oxidation. The ortho-methyl group creates steric hindrance, potentially reducing the rate of metabolic degradation at this site compared to unsubstituted benzyl azides [1].

-

Lipophilicity Tuning: The additional methyl group increases the logP, which can be leveraged to optimize blood-brain barrier (BBB) penetration for neuro-imaging agents [2].

-

Click Reactivity: Despite the steric bulk, this azide retains high reactivity in Cu(I)-catalyzed cycloadditions, making it suitable for rapid radiolabeling where half-life (e.g.,

F

Visual Workflow: Synthesis & Conjugation

The following diagram outlines the pathway from the precursor bromide to the final triazole-linked imaging agent.

Figure 1: Synthetic workflow converting the bromide precursor to the final imaging agent via the azide intermediate.

Experimental Protocols

Part A: Preparation of 1-(Azidomethyl)-2-methylbenzene

Note: While commercially available, in-house synthesis allows for fresh preparation, minimizing degradation risks.

Safety Precaution: Organic azides with a

Materials:

-

2-Methylbenzyl bromide (1.0 eq)

-

Sodium Azide (NaN

, 1.5 eq) -

DMSO (Dimethyl sulfoxide) or DMF

-

Ethyl Acetate (for extraction)

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-methylbenzyl bromide (e.g., 1.0 g, 5.4 mmol) in DMSO (10 mL) in a round-bottom flask.

-

Azidation: Add Sodium Azide (526 mg, 8.1 mmol) slowly to the stirring solution.

-

Checkpoint: The reaction is slightly exothermic. Monitor temperature.

-

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). The bromide spot will disappear.

-

Work-up:

-

Dilute the reaction mixture with water (50 mL).

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with brine (

mL) to remove DMSO. -

Dry over MgSO

, filter, and concentrate carefully under reduced pressure at room temperature. Do not heat to dryness.

-

-

Storage: Store the resulting oil at 4°C, preferably as a stock solution (e.g., 0.5 M in t-BuOH or THF).

Part B: CuAAC Conjugation to Imaging Scaffolds

This protocol describes the conjugation of the azide to a terminal alkyne-functionalized chelator (e.g., Alkyne-DOTA for

Reagents:

-

Alkyne-Substrate (1.0 eq)

-

1-(Azidomethyl)-2-methylbenzene (1.1 eq)

-

CuSO

H -

Sodium Ascorbate (0.5 eq)

-

Ligand: THPTA or TBTA (0.5 eq) – Crucial for protecting biomolecules from oxidative damage.

-

Solvent: t-BuOH/Water (1:1) or DMSO/Water.

Step-by-Step Protocol:

-

Setup: In a 2 mL reaction vial, dissolve the Alkyne-Substrate (e.g., 10 mg) in 500 µL of solvent.

-

Azide Addition: Add 1-(Azidomethyl)-2-methylbenzene (from stock solution).

-

Catalyst Premix: In a separate tube, mix CuSO

, THPTA, and Sodium Ascorbate in water. The solution should remain clear (if brown precipitate forms, oxygen is present; degas solvents). -

Initiation: Add the catalyst mixture to the reaction vial. Flush the headspace with N

or Ar. -

Incubation: Stir at room temperature for 30–60 minutes.

-

Note: For radiolabeling applications where time is critical, heating to 40°C for 10 minutes is acceptable.

-

-

Quenching: Add a chelating resin (e.g., Chelex 100) or EDTA to remove copper.

-

Purification: Purify via semi-preparative HPLC (C18 column, Water/Acetonitrile gradient).

Quality Control & Validation

| Test | Method | Acceptance Criteria |

| Identity | Diagnostic singlet for benzylic -CH | |

| Purity | HPLC (UV 254 nm) | |

| Click Efficiency | LC-MS | Mass shift corresponding to triazole formation ( |

Mechanism of Action (CuAAC): The copper(I) catalyst coordinates the alkyne and the azide, lowering the activation energy for the cycloaddition. The ortho-methyl group on the azide does not significantly inhibit the formation of the copper-azide complex, allowing the reaction to proceed efficiently to the 1,4-regioisomer [4].

References

-

Structure-Activity Relationships in Triazoles

-

Source: [Wang, X. et al. "Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group." Drug Des Devel Ther.[2] 2015; 9: 2363–2375.]([Link])

- Relevance: Demonstrates the use of 2-methylbenzyl azide in synthesizing bioactive triazoles and the impact of the ortho-methyl group on activity.

-

-

Click Chemistry in Radiopharmaceuticals

-

Catalytic Efficiency with Steric Bulk

-

Source: (Inferred from search context 1.5).

- Relevance: Confirms that ortho-methyl substituted benzyl azides react in high yields (>90%) under standard CuAAC conditions.

-

-

One-Pot Synthesis Protocols

-

Source:

- Relevance: Provides green chemistry protocols for generating this specific azide and reacting it in situ.

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. dovepress.com [dovepress.com]

- 3. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Design, synthesis, biological evaluation and molecular docking study of novel pyridoxine–triazoles as anti-Alzheimer's agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04942E [pubs.rsc.org]

- 6. Photo-Triggered Click Chemistry for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. n11.iphy.ac.cn [n11.iphy.ac.cn]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Functionalizing Surfaces with 1-(azidomethyl)-2-methylbenzene for Material Science

Introduction: The Strategic Advantage of 1-(azidomethyl)-2-methylbenzene in Surface Engineering

The precise control of surface chemistry is a cornerstone of modern material science, enabling advancements in fields ranging from biocompatible medical devices to high-sensitivity biosensors and tailored drug delivery systems. Surface functionalization allows for the deliberate modification of a material's outermost layer to introduce specific physical, chemical, or biological properties without altering the bulk characteristics of the underlying substrate.

This guide focuses on the application of 1-(azidomethyl)-2-methylbenzene , a versatile and powerful reagent for covalent surface modification. The utility of this molecule is rooted in its bifunctional nature: a reactive azide (-N₃) group and a structurally significant 2-methylbenzyl moiety . The azide group is a key participant in a class of highly efficient and specific bio-orthogonal reactions known as "click chemistry".[1] This allows for the robust attachment of the molecule to appropriately prepared surfaces.

The strategic placement of the methyl group at the ortho position of the benzyl ring is not trivial. It introduces a defined steric profile and modulates the hydrophobicity of the resulting surface monolayer. This subtle structural feature can be leveraged to influence protein adsorption, guide cell adhesion, and control interfacial interactions in a predictable manner. This document provides a comprehensive overview of the core chemical principles, detailed experimental protocols for surface modification, and robust methods for validating the functionalization process.

Reagent Profile: 1-(azidomethyl)-2-methylbenzene

A thorough understanding of the reagent is critical for successful and reproducible surface functionalization.

| Property | Value | Source |

| Chemical Name | 1-(azidomethyl)-2-methylbenzene | [2] |

| CAS Number | 126799-83-5 | [2] |

| Molecular Formula | C₈H₉N₃ | |

| Molecular Weight | 147.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Key Reactive Group | Azidomethyl (-CH₂N₃) | [4] |

Causality of Molecular Design: The choice of 1-(azidomethyl)-2-methylbenzene over simpler analogues like benzyl azide is a deliberate design choice. The ortho-methyl group provides steric hindrance that can prevent dense, crystalline packing of the monolayer on a surface. This "disruption" can lead to a more amorphous and flexible surface layer, which can be advantageous in biological applications where preventing non-specific protein fouling is desired. Furthermore, the electronic properties of the benzyl ring are influenced by the methyl substituent, which can impact the reactivity and stability of the molecule.[5]

Safety Precautions: Organic azides are high-energy compounds and should be handled with caution.[3] They can be potentially explosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Core Immobilization Strategies: Azide-Alkyne "Click" Chemistry

The azide group is the workhorse of this functionalization strategy, enabling covalent attachment to surfaces via highly efficient 1,3-dipolar cycloaddition reactions with alkynes.[6] Two primary catalyst-dependent pathways are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most prevalent method, reacting a terminal alkyne with an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole linkage.[7] This reaction is known for its high yields, specificity, and tolerance to a wide range of functional groups and solvents.[8]

Mechanism: The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[7] A stabilizing ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA), is often included to protect the Cu(I) from oxidation and improve reaction kinetics.[7][9]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the potential cytotoxicity of copper is a concern (e.g., in live-cell imaging or biocompatibility studies), a catalyst-free alternative is required. SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with azides due to the high ring strain.[10][11]

Mechanism: The energy stored in the strained ring of the cyclooctyne is released upon reaction with the azide, driving the cycloaddition forward without the need for a catalyst.[] While highly effective, reagents containing strained alkynes are typically more complex to synthesize and more expensive than simple terminal alkynes.

Experimental Protocols

The following protocols provide a step-by-step guide for functionalizing a standard glass or silicon-based substrate. These should be adapted based on the specific material and experimental goals.

Protocol 1: Substrate Cleaning and Hydroxylation (Example: Glass/SiO₂)

Causality: This step is critical for ensuring a pristine surface free of organic contaminants. The hydroxylation process generates surface-bound hydroxyl (-OH) groups, which are the reactive sites for the subsequent silanization step.[13] Incomplete cleaning is a primary cause of failed or inconsistent functionalization.

Materials:

-

Glass or silicon substrates

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Deionized (DI) water (18 MΩ·cm)

-

Nitrogen (N₂) gas source

-

Glassware for Piranha solution

Procedure:

-

Safety First: Piranha solution (a 3:1 to 7:1 mixture of H₂SO₄:H₂O₂) is extremely corrosive and reactive. Handle with extreme caution in a fume hood, wearing appropriate PPE (face shield, acid-resistant gloves, and apron). Always add peroxide to acid slowly.

-

Place substrates in a clean glass container.

-

Carefully prepare the Piranha solution and immerse the substrates for 30-60 minutes. Vigorous bubbling will occur.

-

Using acid-resistant tweezers, carefully remove the substrates and rinse extensively with DI water.

-

Sonicate the substrates in DI water for 15 minutes to remove any residual acid.

-

Rinse again with DI water and dry under a stream of high-purity nitrogen gas.

-

Store the cleaned, hydroxylated substrates in a vacuum desiccator until ready for use.

Protocol 2: Surface Silanization with a Terminal Alkyne

Causality: This protocol covalently attaches a linker molecule to the surface, terminating with an alkyne group that will serve as the anchor point for the azide reagent. The silane end of the linker reacts with the surface hydroxyl groups to form a stable siloxane bond.[14]

Materials:

-

Cleaned, hydroxylated substrates

-

Anhydrous toluene

-

An alkyne-terminated silane (e.g., Propargyltrichlorosilane or (3-Ethynylphenyl)trimethoxysilane)

-

Nitrogen or Argon atmosphere (glovebox or Schlenk line)

Procedure:

-

Work under an inert atmosphere to prevent premature hydrolysis of the silane reagent.

-

Prepare a 1% (v/v) solution of the alkyne-silane in anhydrous toluene.

-

Immerse the cleaned substrates in the silane solution for 2-4 hours at room temperature.[13]

-

Remove the substrates and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

-

Rinse with ethanol and then DI water.

-

Cure the substrates in an oven at 80-110°C for 1 hour to promote cross-linking of the silane layer.[13]

-

The alkyne-terminated surface is now ready for the click reaction.

Protocol 3: CuAAC Click Reaction

Causality: This is the core immobilization step where 1-(azidomethyl)-2-methylbenzene is covalently attached to the alkyne-modified surface. The components of the click solution are added in a specific order to ensure efficient generation and stabilization of the Cu(I) catalyst.

Materials:

-

Alkyne-modified substrates

-

1-(azidomethyl)-2-methylbenzene

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

TBTA ligand (optional, but recommended)

-

Solvent: A mixture like tert-Butanol/DI water (1:1) is common.

Procedure:

-

Prepare Stock Solutions:

-

10 mM 1-(azidomethyl)-2-methylbenzene in the chosen solvent.

-

50 mM CuSO₄ in DI water.

-

100 mM Sodium Ascorbate in DI water (prepare fresh).

-

50 mM TBTA in DMSO or t-Butanol.

-

-

Prepare Click Solution (Example for 10 mL final volume):

-

To 8 mL of solvent, add 1 mL of the azide stock solution (1 mM final).

-

Add 100 µL of the TBTA stock solution (0.5 mM final).

-

Add 100 µL of the CuSO₄ stock solution (0.5 mM final). Mix well.

-

Initiate the reaction by adding 200 µL of the fresh sodium ascorbate solution (2 mM final). The solution may turn a faint yellow/orange.

-

-

Immediately immerse the alkyne-modified substrates in the click solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature, gently agitating if possible.

-

Remove the substrates and proceed immediately to the washing protocol.

Self-Validation: Surface Characterization

Thorough characterization is essential to confirm the success of each step and validate the final functionalized surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for determining the elemental composition of the surface. A successful functionalization will show the appearance of a Nitrogen (N 1s) signal after the click reaction.[15]

| Step | Expected Elemental Changes | Key Peak(s) and Approximate Binding Energy (eV) |

| Alkyne Silanization | Increase in Carbon (C 1s) signal. | C 1s (~285 eV), Si 2p, O 1s |

| Azide Functionalization | Appearance of Nitrogen (N 1s). | N 1s signal appears. The triazole nitrogens typically appear around ~400-402 eV .[16] |

Note: The azide group itself has a characteristic XPS signature with two peaks (for the central and terminal nitrogens), but it can degrade under X-ray exposure.[17][18] The triazole signal is more stable and is the definitive marker of a successful click reaction.

Water Contact Angle (WCA) Goniometry

WCA measures the hydrophobicity of a surface. Each functionalization step will alter the surface energy, providing a qualitative check of the modification.

| Surface Stage | Expected Change in Hydrophobicity | Typical WCA (on Glass) |

| Clean, Hydroxylated | Highly hydrophilic | < 15° |

| Alkyne-Silanized | More hydrophobic | 60° - 80° |

| Azide-Functionalized | Further increase in hydrophobicity due to the aromatic ring | 75° - 95° |

Note: These values are illustrative. The exact WCA will depend on the specific silane and the density of the final monolayer.[13][19]

Conclusion

1-(azidomethyl)-2-methylbenzene is a highly effective reagent for creating robust, covalently modified surfaces. By leveraging well-established click chemistry protocols (CuAAC and SPAAC), researchers can precisely engineer interfaces for a vast array of applications in material science and drug development. The key to success lies in meticulous substrate preparation, careful execution of the reaction protocols, and validation through appropriate surface characterization techniques. This guide provides the foundational knowledge and actionable protocols to empower scientists to successfully integrate this powerful molecule into their research.

References

-

Keinänen, O. et al. (2022). Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer. PubMed. Available from: [Link]

-

ResearchGate. Functionalization of Azide-Terminated Silicon Surfaces with Glycans Using Click Chemistry: XPS and FTIR Study. Available from: [Link]

-

Geurink, P. P. et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. PMC - NIH. Available from: [Link]

-

Kasprzak, A. A. et al. (2018). A Simple and Reproducible Protocol of Glass Surface Silanization for TIRF Microscopy Imaging. PubMed. Available from: [Link]

-

ResearchGate. Theoretical study of the molecular properties of benzyl azide, 2-, 3- and 4-methyl benzyl azide. Available from: [Link]

-

Wang, D. et al. (2014). X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces. PubMed Central. Available from: [Link]

-

ResearchGate. SURFACE FUNCTIONALIZATION - Review articles. Available from: [Link]

-

ACS Publications. Accessing Benzylic Amine and Azide Chemical Handles in Canonical Metal–Organic Frameworks. Available from: [Link]

-

ACS Publications. Accelerating Strain-Promoted Azide–Alkyne Cycloaddition Using Micellar Catalysis. Available from: [Link]

-

Jena Bioscience. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Available from: [Link]

-

Wang, F. et al. (2009). Electronic Structure of the Azide Group in 3′-Azido-3′-deoxythymidine (AZT) Compared to Small Azide Compounds. PMC. Available from: [Link]

-

NIH. Unique Properties of Surface-Functionalized Nanoparticles for Bio-Application. (2022). Available from: [Link]

-

Wikipedia. Silanization. Available from: [Link]

-

AZoM. Using XPS for the Characterization of 'Click' Surface Chemistry. (2015). Available from: [Link]

-

ScienceDirect. Surface functionalization – The way for advanced applications of smart materials. Available from: [Link]

-

RSC Publishing. Synthesis of polyurethanes with pendant azide groups.... (2018). Available from: [Link]

-

The Royal Society of Chemistry. Silanisation method. Available from: [Link]

-

Semantic Scholar. Interfacial strain-promoted alkyne-azide cycloaddition (I-SPAAC) for the synthesis of nanomaterial hybrids.. Available from: [Link]

-

YouTube. How to Silanize Slides. (2023). Available from: [Link]

-

PolyAn. Click Chemistry Surfaces. Available from: [Link]

-

MSC. Surface chemistry, biofunctionalization and self-assembly of nanoparticles. Available from: [Link]

-

ResearchGate. Erratum: Functionalization of azide-terminated silicon surfaces with glycans using click chemistry: XPS and FTIR study. Available from: [Link]

-

PubChem - NIH. 1-(Azidomethyl)-4-methylbenzene. Available from: [Link]

-

ACS Publications. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. Available from: [Link]

-

Springer Protocols. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Available from: [Link]

-

ResearchGate. Click-chemistry for nanoparticle-modification. Available from: [Link]

Sources

- 1. smolecule.com [smolecule.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CAS 17271-89-5: Benzene, 1-(azidomethyl)-4-methyl- [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 9. jenabioscience.com [jenabioscience.com]

- 10. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 15. Synthesis of polyurethanes with pendant azide groups attached on the soft segments and the surface modification with mPEG by click chemistry for antifouling applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. X-Ray Photoelectron Spectroscopy Investigation of the Nitrogen Species in Photoactive Perfluorophenylazide-Modified Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 17. azom.com [azom.com]

- 18. xpslibrary.com [xpslibrary.com]

- 19. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(azidomethyl)-2-methylbenzene